molecular formula C10H9N B13409256 1-Aminonaphthalene-d9 CAS No. 78832-56-1

1-Aminonaphthalene-d9

Cat. No.: B13409256
CAS No.: 78832-56-1
M. Wt: 152.24 g/mol
InChI Key: RUFPHBVGCFYCNW-CPTGGYHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminonaphthalene-d9 (CAS 78832-56-1) is a deuterium-labeled isotopologue of 1-naphthylamine, a key aromatic amine, where nine hydrogen atoms are replaced with deuterium. This compound is a valuable internal standard for quantitative mass spectrometry-based analyses, particularly in environmental and metabolic studies where precise measurement of its non-labeled counterpart is required. The molecular formula is C10D9N, with a molecular weight of 152.24 g/mol. The parent compound, 1-aminonaphthalene, is an aromatic amine derived from naphthalene that appears as colorless crystals which can turn reddish-purple upon exposure to air and has an ammonia-like odor. It possesses a melting point of 47 to 50 °C and a boiling point of approximately 301 °C. This compound has historically been a precursor in the synthesis of a variety of azo dyes, with its sulfonic acid derivatives being used to dye unmordanted cotton. It is critical to note that commercial-grade 1-naphthylamine has often been contaminated with 2-naphthylamine, a known human bladder carcinogen. While 1-naphthylamine itself is classified in IARC Group 3 (not classifiable as to its carcinogenicity to humans), the hazard associated with occupational exposure has been attributed to the presence of 2-naphthylamine. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78832-56-1

Molecular Formula

C10H9N

Molecular Weight

152.24 g/mol

IUPAC Name

N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2

InChI Key

RUFPHBVGCFYCNW-CPTGGYHJSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N

Origin of Product

United States

Derivatization Protocols for Spectroscopic and Chromatographic Analysis

Derivatization for Spectroscopic and Chromatographic Analysis

For analysis by GC-MS, the primary amino group of aminonaphthalenes can be readily acylated to form a less polar and more volatile derivative. A widely used method involves derivatization with pentafluoropropionic acid anhydride (B1165640) (PFPA) in the presence of trimethylamine (B31210) (TMA). canada.ca This procedure is employed for the quantitative analysis of aromatic amines in complex matrices like tobacco smoke. canada.ca The resulting pentafluoropropionamide (B1346557) derivative exhibits excellent chromatographic properties. canada.ca Recoveries for 1-aminonaphthalene using this method are typically in the range of 70 to 80%. canada.ca

Table 3: Example of Derivatization Reagent Preparation for GC-MS Analysis

Solution Preparation Steps Compound(s) Reference
Tertiary Stock Dilute 500 µL of secondary stock solution to 25 mL with hexane. 4-Aminobiphenyl, 1-Aminonaphthalene, 2-Aminonaphthalene canada.ca
Internal Standard Dilute 100 µL of D9-4-aminobiphenyl primary stock to 50 mL with hexane. D9-4-Aminobiphenyl canada.ca

Deuterated compounds are ideal internal standards for quantitative analysis using LC-MS/MS because they have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but are distinguishable by mass. 1-Aminonaphthalene-d7 (B584320), a close analog of this compound, is used as an internal standard in a reliable ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the detection of 11 amino-polycyclic aromatic hydrocarbons (amino-PAHs) in human urine. nih.govchromatographyonline.com This method, which uses solid-phase extraction (SPE) for sample cleanup, demonstrates high precision and accuracy. nih.govchromatographyonline.com

Table 4: Performance of UHPLC-MS/MS Method Using a Deuterated Aminonaphthalene Internal Standard

Parameter Value Range Analytes Reference
Limits of Quantification (LOQs) 0.009–0.378 µg/L 11 Amino-PAHs nih.govchromatographyonline.com
Recovery Rates 82.0%–106.9% 11 Amino-PAHs nih.govchromatographyonline.com

To enhance the detectability of compounds with primary or secondary amine groups in HPLC with UV or fluorescence detection, derivatization with sulfonyl chlorides is a common strategy. Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) reacts with amino groups to form highly fluorescent sulfonamides. koreascience.kr This pre-column derivatization technique allows for the sensitive detection of picomole levels of analytes. koreascience.kr The resulting derivatives are stable and can be separated efficiently using reversed-phase chromatography. koreascience.kr

Conversely, aminonaphthalene derivatives themselves are used as chemical tags to label other molecules for analysis. Reagents such as 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) are used to derivatize carbohydrates via reductive amination. acs.orgnih.gov This process attaches a charged, fluorescent tag to the sugar, enabling highly sensitive analysis by capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection or mass spectrometry. acs.orgnih.gov

Quantitative Analysis Utilizing Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nih.govup.ac.za By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, as the labeled standard internally corrects for variations in sample preparation and instrument response. nih.gov this compound, or its closely related analog 1-aminonaphthalene-d7, is frequently employed for this purpose.

Deuterated compounds like this compound are ideal internal standards because they exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. coresta.org This is especially crucial in complex matrices such as tobacco smoke, environmental samples, and biological fluids, where significant matrix effects can interfere with quantification. coresta.orgchromatographyonline.com The use of a deuterated internal standard compensates for these interferences, leading to improved accuracy and precision. chromatographyonline.comchromatographyonline.comchromatographyonline.com

For instance, in the analysis of harmful and potentially harmful constituents (HPHCs) in cigarette smoke, deuterated aromatic amines, including 1-aminonaphthalene-d7, are used as internal standards to quantify their corresponding native analytes. coresta.orgcoresta.org These methods are essential for regulatory monitoring and understanding exposure to carcinogenic compounds. coresta.org The analysis of urinary amino-polycyclic aromatic hydrocarbons (amino-PAHs) as biomarkers for exposure to diesel exhaust also utilizes deuterated standards like 1-aminonaphthalene-d7 to ensure reliable quantification in complex urine samples. chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com

Advantages of Using Deuterated Analogs in IDMS
AdvantageDescriptionRelevance to this compound
Co-elution with Analyte The deuterated standard has nearly identical chromatographic retention time as the native compound, ensuring that both are subjected to the same matrix effects at the same time.Ensures accurate quantification of 1-aminonaphthalene in complex samples like tobacco smoke or urine. coresta.orgcanada.cahealthycanadians.gc.ca
Correction for Sample Loss Any loss of analyte during sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. chromatographyonline.comCritical for multi-step procedures required for trace-level analysis from environmental or biological sources. canada.cahealthycanadians.gc.ca
Compensation for Ionization Effects In mass spectrometry, matrix components can enhance or suppress the ionization of the analyte. The deuterated standard experiences the same effect, and the ratio measurement cancels out this variability. chromatographyonline.comImproves the robustness and accuracy of GC-MS and LC-MS methods for quantifying aromatic amines. chromatographyonline.comchromatographyonline.com
High Specificity The mass difference between the analyte and the deuterated standard allows for their distinct and unambiguous detection by the mass spectrometer, even if they are not perfectly separated chromatographically. nih.govAllows for precise identification and measurement of 1-aminonaphthalene even at very low concentrations. researchgate.net

The analysis of trace-level aromatic amines like 1-aminonaphthalene is challenging due to their low concentrations and the complexity of the sample matrix. coresta.org GC-MS and GC-MS/MS methods are frequently developed for this purpose, and they often require a derivatization step to improve the chromatographic properties and sensitivity of the analytes. coresta.org

In methods for analyzing aromatic amines in tobacco smoke, samples are collected, extracted, and then derivatized with reagents such as pentafluoropropionic acid anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). coresta.orgcanada.cahealthycanadians.gc.ca this compound (or a similar deuterated analog) is added as an internal standard before the extraction process. coresta.orgcanada.cahealthycanadians.gc.ca The use of tandem mass spectrometry (GC-MS/MS) provides higher selectivity and lower detection limits by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. coresta.org This results in a cleaner baseline and detection limits at or below 0.05 ng/cigarette for some aromatic amines. coresta.org

Example GC-MS/MS Method Parameters for Aromatic Amine Analysis
ParameterSetting/ConditionPurpose
GC Column FS-capillary DB-5MS, 30 m × 0.25 mm ID × 0.25 µm or equivalent. healthycanadians.gc.caSeparates the different aromatic amines based on their boiling points and interaction with the stationary phase.
Injector Temperature Programmed from 60°C to 280°C. healthycanadians.gc.caEnsures efficient transfer of the derivatized analytes onto the GC column.
Oven Temperature Program Initial 80°C, ramped to 280°C. healthycanadians.gc.caControls the separation of compounds as they travel through the column.
Derivatization Agent Pentafluoropropionic acid anhydride (PFPA) with trimethylamine. canada.cahealthycanadians.gc.caImproves volatility and thermal stability of the amines for GC analysis.
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI). coresta.orgCreates ions from the analyte molecules for detection by the mass spectrometer.
MS Detection Tandem MS (MS/MS) monitoring specific ion transitions. coresta.orgProvides high selectivity and sensitivity by filtering for both a specific parent ion and a specific fragment ion.
Quantifier Ion (1-AN) m/z 289 (for PFPA derivative). healthycanadians.gc.caThe specific mass-to-charge ratio used to quantify 1-aminonaphthalene.
Internal Standard 1-Aminonaphthalene-d7 or 4-Aminobiphenyl-d9. coresta.orghealthycanadians.gc.caUsed for accurate quantification via isotope dilution.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. labrulez.comsepsolve.com It uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample, either by direct immersion or from the headspace above the sample. sepsolve.comchromedia.org The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. sepsolve.com

Coupling SPME with GC-MS/MS creates a highly sensitive method for the trace analysis of volatile and semi-volatile compounds. researchgate.netlabrulez.com This approach has been successfully developed for the quantitative determination of aromatic amines, including 1-aminonaphthalene, in mainstream smoke. researchgate.net The use of an appropriate internal standard, such as 1-aminonaphthalene-d7, is critical for achieving accurate quantification with SPME, as the extraction is often not exhaustive. researchgate.netchromedia.org The method demonstrates excellent linearity and recovery, with detection limits in the picogram-per-milliliter range, showcasing its power for trace analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Deuterium (B1214612) labeling is a powerful strategy in NMR spectroscopy for simplifying complex spectra and enabling the study of large biomolecules. nih.govnih.gov Because the deuterium nucleus (²H) resonates at a very different frequency from the proton (¹H), replacing protons with deuterons effectively renders those positions "invisible" in a standard ¹H NMR spectrum. huji.ac.il

In large molecules, the sheer number of proton signals often leads to severe spectral overlap, making interpretation impossible. researchgate.net Furthermore, in large proteins, rapid signal decay (transverse relaxation) leads to very broad lines and low sensitivity. nih.govresearchgate.net Deuteration addresses both problems. By replacing most of the protons in a molecule with deuterons, the ¹H-NMR spectrum is dramatically simplified. nih.gov

Moreover, removing protons and replacing them with deuterons eliminates the strong dipolar couplings between them, which is a major cause of relaxation. researchgate.net This leads to significantly slower relaxation rates for the remaining protons, resulting in much sharper NMR signals (enhanced resolution) and a greater signal-to-noise ratio (enhanced sensitivity). researchgate.netmdpi.com While specific studies detailing the use of this compound for this purpose are not prevalent, the principles apply broadly to any deuterated molecule used in NMR studies. The deuteration of compounds is a fundamental technique for pushing the size limits of molecules that can be studied by solution NMR. nih.gov

Benefits of Deuterium Labeling in NMR Spectroscopy
BenefitUnderlying PrincipleImpact on NMR Experiment
Spectral Simplification Deuterium (²H) has a different gyromagnetic ratio and resonates at a much lower frequency than protons (¹H). huji.ac.ilSignals from deuterated positions do not appear in the ¹H spectrum, reducing crowding and overlap. nih.govnih.gov
Resolution Enhancement Replacing ¹H with ²H removes strong ¹H-¹H dipolar couplings, which are a primary source of signal broadening (fast transverse relaxation). researchgate.netThe remaining proton signals become much sharper (narrower linewidths), allowing for better separation of individual resonances. researchgate.net
Sensitivity Enhancement The reduction in relaxation rates means the NMR signal for the remaining protons decays more slowly, leading to a higher integrated signal intensity. mdpi.comImproves the signal-to-noise ratio, making it possible to study larger molecules or lower concentration samples. nih.govmdpi.com
Access to Structural Information Simplification of spectra allows for the unambiguous assignment of signals and the measurement of nuclear Overhauser effects (NOEs) to determine distances between specific protons.Enables detailed 3D structure determination of large proteins and nucleic acids. nih.gov

Site-specific deuteration is an advanced technique where deuterium is incorporated only at specific locations within a large biomolecule, such as particular amino acid types or specific positions within a residue. nih.govwisc.edu This approach is invaluable for probing the structure and dynamics of specific regions within a complex system. nih.govdicp.ac.cn

For example, by expressing a protein in a deuterated medium but providing non-deuterated versions of specific amino acids, one can create a "protonated window" in an otherwise deuterated molecule. researchgate.net This allows the NMR experiment to focus exclusively on the signals from that specific residue type, eliminating the overwhelming background from the rest of the protein. nih.gov This strategy has been used to study enzyme mechanisms, protein folding, and the structure of protein-ligand complexes. nih.govwisc.edu While this compound itself is a small molecule, the principles of site-specific deuteration highlight the critical role that deuterated building blocks play in enabling sophisticated biomolecular NMR experiments. nih.govnih.gov

Investigating Molecular Interactions and Conformations via Deuterium NMR

Deuterium (²H) NMR spectroscopy is a powerful analytical technique for probing the structure, dynamics, and molecular environment of deuterated compounds like this compound. numberanalytics.comwikipedia.org Unlike proton NMR, which focuses on spin-1/2 nuclei, ²H NMR studies the behavior of deuterium's spin-1 nucleus. This property gives rise to a nuclear electric quadrupole moment, making the NMR signal highly sensitive to the local electric field gradient at the nucleus. Consequently, ²H NMR can provide detailed insights into molecular orientation, dynamics, and intermolecular interactions. wikipedia.orgacs.org

In the solid state, the ²H NMR spectrum of a deuterated compound provides information on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org Changes in molecular motion, such as rotations or conformational changes that are fast on the NMR timescale, lead to characteristic changes in the spectral line shape. acs.org For aromatic molecules like 1-aminonaphthalene, deuterium labeling on the aromatic ring allows for the investigation of interactions with surrounding molecules or surfaces. For instance, studies on related deuterated aromatic molecules have shown that interactions with cations or surfaces can be quantified by observing changes in the NMR signal. acs.org

Deuterium isotope effects on ¹³C chemical shifts can also be used to study intramolecular hydrogen bonding. researchgate.net In a molecule like this compound, the strength of hydrogen bonds involving the amino group could be probed, as deuteration can lead to measurable shifts in the carbon signals of the naphthalene (B1677914) ring. researchgate.net The magnitude of these isotope shifts often correlates with the geometry and strength of the hydrogen bond. researchgate.net Furthermore, the kinetics of hydrogen-deuterium exchange for aromatic amines can be followed using NMR, providing information on the reactivity and accessibility of specific sites on the molecule. oup.comresearchgate.net

Table 1: Key Principles of Deuterium NMR for Structural Analysis

Parameter Description Application to this compound
Quadrupolar Splitting The splitting of the NMR signal due to the interaction of the deuterium quadrupole moment with the local electric field gradient. Its magnitude depends on bond orientation. Can be used to determine the orientation and alignment of the naphthalene ring in ordered media (e.g., liquid crystals, membranes). wikipedia.orgaps.org
Spin-Lattice Relaxation (T1) The time constant describing how the nuclear spins return to thermal equilibrium after perturbation. It is sensitive to molecular motions. Can quantify the rate of molecular tumbling and internal rotations, providing insights into the molecule's dynamic behavior in solution or when bound to other species. acs.org

| Isotope Shifts | Small changes in the chemical shifts of neighboring nuclei (e.g., ¹³C) upon substitution of ¹H with ²H. | Can be used to probe subtle conformational changes and the strength of intramolecular hydrogen bonds involving the amino group. researchgate.netnih.gov |

Advanced Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Isotope-Labeled Species

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating chemical compounds, and it is capable of distinguishing between isotopically labeled and unlabeled species. The separation of deuterated compounds like this compound from its protiated (non-deuterated) counterpart, 1-aminonaphthalene, is possible due to the deuterium isotope effect. cchmc.org This effect arises from the slight differences in molecular properties caused by the substitution of hydrogen with deuterium.

In reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, deuterated aromatic compounds often exhibit slightly different retention times than their hydrogen analogs. chromatographyonline.comoup.com The greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency and a shorter average length for C-D bonds compared to C-H bonds. These differences can alter the molecule's polarizability and hydrophobic interactions with the stationary phase. cchmc.orgacs.org For aromatic hydrocarbons like naphthalene, protiated compounds have been found to bind more strongly to nonpolar stationary phases than their deuterated versions. cchmc.org

The choice of mobile phase composition (e.g., methanol-water vs. acetonitrile-water) and the type of stationary phase (e.g., C18, PYE) can significantly influence the separation factor, α(H/D), which is the ratio of the retention factors of the two isotopic species. chromatographyonline.comacs.org Achieving baseline separation often requires highly efficient columns or specialized techniques like recycle chromatography. chromatographyonline.com

Table 2: Representative HPLC Isotopic Separation Factors for Naphthalene

Stationary Phase Mobile Phase Isotopic Pair Separation Factor (α(H/D)) Reference
C18 Silica Methanol-Water Naphthalene-h8 / Naphthalene-d8 >1 (Protiated retained longer) cchmc.orgchromatographyonline.com
C18 Silica Acetonitrile-Water Naphthalene-h8 / Naphthalene-d8 >1 (Protiated retained longer) chromatographyonline.com

Note: The exact separation factor for this compound would depend on specific experimental conditions, but the data for naphthalene provides a strong indication of the expected behavior.

Integration of HPLC with Mass Spectrometry (HPLC-MS) for Complex Mixtures

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for the quantification of analytes in complex matrices. In this context, deuterated compounds such as this compound serve as ideal internal standards for the quantification of their non-deuterated analogs. rsc.orgnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis because it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. oup.comrsc.org

In a typical workflow, a known amount of this compound would be added to a sample (e.g., urine, plasma, environmental water) containing the target analyte, 1-aminonaphthalene. chromatographyonline.comchromatographyonline.com Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. However, the mass spectrometer can easily distinguish between the analyte and the standard due to their mass difference. mdpi.com Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard. epo.org

A deuterated analog of 1-aminonaphthalene (1-Aminonaphthalene-d7) has been successfully used as an internal standard to develop and validate a UHPLC-MS/MS method for detecting various amino-polycyclic aromatic hydrocarbons (amino-PAHs) in human urine. chromatographyonline.comchromatographyonline.comchromatographyonline.com Such methods are crucial for biomonitoring human exposure to environmental and occupational carcinogens. chromatographyonline.comresearchgate.net The validation of these methods typically involves assessing linearity, accuracy, precision, and matrix effects to ensure reliable and reproducible results. chromatographyonline.com

Table 3: Example Validation Parameters for Amino-PAH Analysis Using a Deuterated Naphthalene Standard

Parameter Finding Significance Reference
Internal Standard 1-Aminonaphthalene-d7 Compensates for matrix effects and procedural losses, ensuring accurate quantification. chromatographyonline.comchromatographyonline.com
Linearity Excellent over the tested concentration range. Allows for reliable quantification across a range of exposure levels. chromatographyonline.com
Recovery Rates 82.0% to 106.9% Demonstrates the efficiency of the sample extraction procedure. chromatographyonline.comchromatographyonline.com
Precision (CV%) < 11% Indicates high reproducibility of the measurement. chromatographyonline.comchromatographyonline.com

| Limits of Quantification (LOQs) | 0.009 to 0.378 µg L⁻¹ | Shows the high sensitivity of the method for detecting trace levels of analytes. | chromatographyonline.comchromatographyonline.com |

Electrophoretic Methodologies with Naphthalene-Based Labeling Agents

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) Using Aminonaphthalene Trisulfonic Acid

While not involving this compound directly, a closely related naphthalene derivative, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is a cornerstone reagent in the powerful analytical technique known as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). researchgate.netnih.gov FACE is a highly sensitive method used for the separation and analysis of carbohydrates, which are otherwise difficult to detect in electrophoresis due to their lack of a charge and a suitable chromophore. nih.gov

The FACE method involves the covalent labeling of the reducing end of a carbohydrate with a fluorescent tag like ANTS. nih.govresearchgate.net This is achieved through a reductive amination reaction, where the primary amino group of ANTS reacts with the aldehyde group of the saccharide to form a Schiff base, which is then stabilized by reduction to a secondary amine. sigmaaldrich.com The ANTS molecule imparts both a fluorescent signal for sensitive detection and multiple negative charges from its sulfonic acid groups. researchgate.netresearchgate.net

This charge-to-mass ratio allows for the high-resolution separation of the labeled carbohydrates by polyacrylamide gel electrophoresis (PAGE). nih.gov The electrophoretic mobility of the ANTS-saccharide derivatives is primarily related to their size, enabling the separation of oligosaccharide mixtures into discrete bands based on their degree of polymerization. nih.govscience.gov The technique is sensitive enough to detect picomolar quantities of saccharides and can resolve various positional isomers and epimers. researchgate.netnih.gov FACE using ANTS has been widely applied in glycobiology for determining the molecular mass of polysaccharides, analyzing oligosaccharides released from glycoproteins, and sequencing complex carbohydrates. nih.govipb.ptnih.gov

Table 4: Characteristics of the FACE Technique Using ANTS | Feature | Description | Advantage | Reference | | :--- | :--- | :--- | :--- | | Labeling Reagent | 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Provides strong fluorescence for detection and negative charges for electrophoretic mobility. | researchgate.netnih.gov | | Chemistry | Reductive amination at the saccharide's reducing end. | Provides a stable, covalent linkage between the fluorophore and the carbohydrate. | sigmaaldrich.com | | Separation Principle | High-resolution polyacrylamide gel electrophoresis (PAGE). | Separates labeled saccharides based on their size and structure. nih.gov | Can resolve oligosaccharides differing by a single sugar unit. nih.gov | | Sensitivity | Detection limits in the picomole to sub-picomole range. | Allows for the analysis of scarce biological samples. researchgate.netnih.gov | | Applications | Oligosaccharide profiling, glycan sequencing, molecular mass determination. | Enables detailed structural analysis of complex carbohydrates from glycoproteins and other biological sources. nih.govipb.ptnih.gov |

Synthesis and Manufacturing

The synthesis of deuterated aromatic amines like 1-Aminonaphthalene-d9 can be achieved through several methods. One common approach involves the use of a platinum-on-carbon (Pt/C) catalyst to facilitate hydrogen-deuterium (H/D) exchange in the presence of a deuterium (B1214612) source, such as heavy water (D₂O). mdpi.com For 1-aminonaphthalene, this method has been shown to achieve high levels of deuteration. mdpi.com

Another synthetic strategy is the Buchwald-Hartwig cross-coupling reaction, which can be used to form the carbon-nitrogen bond. This could involve reacting a deuterated naphthyl halide with a deuterated amine source. mdpi.com However, the starting materials for such syntheses can be expensive. mdpi.com The Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite, is another established method for synthesizing aminonaphthalene derivatives and could potentially be adapted for the synthesis of deuterated analogues. wikipedia.org

Purification of the final product is crucial to ensure high isotopic purity. Recrystallization is a common technique used to purify the deuterated compound. mdpi.com

Mechanistic Investigations and Reaction Dynamics Involving Deuterated Aminonaphthalenes

Studies on Hydrogen-Deuterium Exchange Kinetics and Thermodynamics

Hydrogen-Deuterium (H-D) exchange is a fundamental process used to introduce deuterium (B1214612) into a molecule, often to serve as a tracer or to study kinetic isotope effects. For arylamines like 1-aminonaphthalene, this exchange can be facilitated using various methods, with catalytic approaches being particularly effective.

Catalytic H-D Exchange: Mild and efficient conditions for the deuteration of primary and secondary arylamines have been developed using heavy water (D₂O) as the deuterium source and a heterogeneous catalyst. Studies have shown that catalysts like Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) can effectively promote H-D exchange on the aromatic rings of compounds including 1-naphthylamine (B1663977). The availability of the nitrogen lone pair is crucial for this process, as it is believed to coordinate with the metal catalyst, facilitating the exchange on the aromatic system. This is why primary and secondary arylamines undergo deuteration under these mild conditions, whereas tertiary arylamines are often unreactive.

The kinetics of this exchange are influenced by factors such as temperature and reaction time. For instance, the deuteration of 1-naphthylamine can achieve high levels of isotopic incorporation, demonstrating the viability of this method for producing labeled starting materials for further mechanistic studies.

Thermodynamic Considerations: The thermodynamics of H-D exchange are governed by the differences in zero-point energies (ZPE) between C-H and C-D bonds. The C-D bond is stronger and has a lower ZPE than the C-H bond, making the exchange process subtly influenced by thermodynamic factors. In the context of palladium-catalyzed systems, thermodynamic and kinetic characterization of H-D exchange has been performed, yielding data on separation factors and equilibrium constants. nih.gov While specific thermodynamic data for 1-aminonaphthalene is sparse, the principles derived from studies on related systems are applicable. nih.gov The kinetics of exchange can be monitored using techniques like NMR or mass spectrometry, allowing for the determination of rate constants. researchgate.net

Protonation Behavior and Isotopic Effects on Basicity of Arylamines

The basicity of arylamines is a key parameter influencing their reactivity, particularly in acid-catalyzed reactions. The introduction of deuterium can subtly alter this property through a phenomenon known as a secondary isotope effect.

Basicity of Arylamines: Arylamines, including 1-aminonaphthalene, are generally weaker bases than their alkylamine counterparts. This reduced basicity is due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system. This resonance stabilization is significant in the neutral amine but is largely lost upon protonation, making the protonation less favorable for arylamines.

Isotopic Effects on Basicity: Studies on various amines have shown that β-deuteration—the replacement of hydrogen with deuterium on a carbon adjacent to the amine nitrogen—consistently increases the basicity of the amine. This effect, though small, is measurable and arises from changes in the vibrational zero-point energy. The C-D bond has a lower ZPE than the C-H bond. In the protonated state (the ammonium (B1175870) ion), the hyperconjugative interaction between the C-H/C-D bond and the electron-deficient nitrogen center is weakened. This results in a smaller ZPE difference between the neutral amine and its conjugate acid for the deuterated compound, leading to a slight increase in basicity. Therefore, 1-Aminonaphthalene-d9 is expected to be a slightly stronger base than its non-deuterated counterpart.

Protonation itself can occur on the nitrogen atom to form an ammonium salt or, in superacidic media, on the aromatic ring to form arenium ions. researchgate.netresearchgate.net The use of deuterated acids can help elucidate the positions of protonation through H-D exchange on the aromatic ring. researchgate.net

Elucidation of Reaction Mechanisms

The nitrosation of aromatic amines is a critical reaction, most notably as the first step in the synthesis of azo dyes. For a primary aromatic amine like 1-aminonaphthalene, nitrosation leads to the formation of a diazonium salt.

The reaction is typically carried out in an acidic medium where sodium nitrite (B80452) (NaNO₂) is converted to the active nitrosating agent, nitrous acid (HONO), and subsequently to species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.gov The amine's lone pair of electrons acts as a nucleophile, attacking the nitrosating agent.

Mechanism for Primary Arylamines:

Formation of the Nitrosating Agent: In acid, nitrite forms nitrous acid (HONO), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The primary amine (Ar-NH₂) attacks the nitrosonium ion to form an N-nitrosammonium ion.

Deprotonation: A base (like water or the counter-ion) removes a proton from the nitrogen to yield an N-nitrosamine.

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide, which, upon protonation of the hydroxyl group, readily eliminates a water molecule.

Diazonium Ion Formation: The loss of water results in the formation of the stable aryl diazonium ion (Ar-N₂⁺).

For more complex amines, such as tertiary arylamines, alternative mechanisms involving the formation of a radical cation via oxidation by NO⁺ have been proposed, and kinetic deuterium isotope effects have been observed in these pathways. imrpress.com While the primary pathway for 1-aminonaphthalene is the formation of the diazonium ion, the use of a deuterated substrate like this compound is invaluable for ruling out or identifying minor competing pathways that might involve C-D bond cleavage.

Azo dyes are formed through the electrophilic aromatic substitution reaction between a diazonium salt and an electron-rich aromatic compound, known as a coupling component. chemistrystudent.comunb.ca When the diazonium salt of 1-aminonaphthalene is the reactant, it acts as the electrophile. Conversely, if 1-aminonaphthalene (or its deuterated form) is used as the coupling component, it provides the nucleophilic aromatic ring.

Mechanism of Azo Coupling: The reaction of a diazonium cation with 1-aminonaphthalene as the coupling component proceeds via the following steps:

Electrophilic Attack: The diazonium ion (Ar'-N₂⁺), a weak electrophile, attacks the electron-rich naphthalene (B1677914) ring of 1-aminonaphthalene. The powerful activating and ortho-, para-directing effect of the amino group directs the attack to the position para (C4) to the amino group.

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity of the naphthalene ring is temporarily disrupted.

Deprotonation and Rearomatization: A base, typically water or the solvent, removes the proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring system and yields the final azo dye product.

Quantum chemistry studies on the azo coupling of 1-aminonaphthalene have revealed that the reaction is orbitally controlled. The regioselectivity (i.e., the preference for attack at the C4 position) is determined by the thermodynamic stability of the intermediate sigma-complexes and is strongly influenced by the aqueous medium.

The use of this compound in such a reaction would not be expected to produce a significant primary kinetic isotope effect, as the rate-determining step is the electrophilic attack on the π-system, not the cleavage of a C-H (or C-D) bond. The C-H/C-D bond is broken in the subsequent, typically fast, rearomatization step. However, the deuterated label is essential for unequivocally tracking the fate of the naphthalene skeleton in complex reaction mixtures or when investigating potential side reactions.

Isotopic Tracing for Metabolic Pathway Elucidation in Biological Systems

Stable isotope labeling is a robust strategy for mapping metabolic pathways and understanding the transformation of compounds within biological systems. nih.govtandfonline.com By introducing a labeled compound like this compound, researchers can track the movement of the deuterium atoms through metabolic processes, identifying downstream metabolites and elucidating the enzymatic steps involved. mdpi.com This approach is invaluable for discovering new pathways and measuring metabolic flux. nih.govfrontiersin.org

A significant area of research where this compound is applicable is in the study of the biodegradation of aromatic amines. Recent studies have successfully elucidated the metabolic pathway for 1-naphthylamine (1NA) in soil bacteria, which are crucial for bioremediation. elifesciences.orgbiorxiv.org In a notable discovery, Pseudomonas sp. strain JS3066, isolated from a former naphthylamine manufacturing site, was found to mineralize 1NA. elifesciences.orgnih.gov The metabolic pathway was determined through genetic and enzymatic analyses. elifesciences.orgbiorxiv.org

The proposed degradation pathway begins with the glutamylation of 1-naphthylamine, a reaction catalyzed by a glutamine synthetase-like (GS-like) enzyme, NpaA1. elifesciences.orgresearchgate.net The resulting γ-glutamylated 1NA is subsequently oxidized to 1,2-dihydroxynaphthalene. biorxiv.orgnih.gov This intermediate then enters the well-established naphthalene degradation pathway, eventually being broken down to catechol. elifesciences.orgnih.gov Using this compound as a tracer in such a system would allow researchers to definitively confirm the fate of the naphthalene rings and the sequence of these metabolic transformations in a complex biological matrix. tandfonline.com

Quantitative Proteomics and Metabolomics Employing Stable Isotope Labeling Strategies

In the fields of proteomics and metabolomics, stable isotope-labeled compounds are essential for achieving accurate quantification of proteins and metabolites. mdpi.comsilantes.com These labeled molecules, such as this compound, are used as internal standards to correct for variations in sample preparation and analytical instrument response, thereby improving the precision and reliability of quantitative data. nih.govclearsynth.comasme.org

Label-based quantitative proteomics can involve various methods, including stable isotope labeling with amino acids in cell culture (SILAC) and isobaric tagging. silantes.comfrontiersin.org In metabolomics, the use of a deuterated internal standard is a common and powerful approach. clearsynth.com The standard is added to a sample at a known concentration, and the analyte of interest is quantified by comparing its mass spectrometry signal to that of the co-eluting, chemically identical but heavier, internal standard. nih.govmdpi.com

Research Findings: A study on the detection of 11 amino-polycyclic aromatic hydrocarbons (amino-PAHs) in urine samples from workers exposed to diesel exhaust highlights a direct application of this principle. Although this specific study utilized 1-Aminonaphthalene-d7 (B584320) as an internal standard, the methodology is identical for this compound. The ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method was optimized for high sensitivity and accuracy.

The use of the deuterated internal standard was critical for achieving reliable quantification by compensating for matrix effects inherent in complex biological samples like urine. nih.govresearchgate.net The method demonstrated good performance, as detailed in the table below.

Method Performance Using a Deuterated Aminonaphthalene Standard
ParameterValue
Limits of Quantification (LOQs)0.009–0.378 µg L−1
Coefficient of Variation (CV)< 11%
Recovery Rates82.0% – 106.9%

This research demonstrates the essential role of deuterated standards like this compound in developing robust analytical methods for quantitative metabolomics and exposure assessment. nih.gov

Environmental Process Studies Using Deuterated Compounds as Tracers

Deuterated compounds are invaluable for tracing the fate and transport of pollutants in the environment. clearsynth.com By releasing a known amount of a labeled compound like this compound into a specific environment (e.g., a soil or water sample), scientists can track its movement, degradation, and transformation, providing critical data for environmental risk assessment and bioremediation strategies. ethernet.edu.et

The biodegradation of 1-naphthylamine by microorganisms is a key environmental process that reduces the toxicity of this pollutant. elifesciences.orgbiorxiv.org The discovery of Pseudomonas sp. strain JS3066, which can use 1-naphthylamine as a growth substrate, opens avenues for its use in cleaning up contaminated sites. biorxiv.orgnih.gov Introducing this compound into soil microcosms containing this bacterium would allow for precise measurement of degradation rates and pathway dynamics under various environmental conditions. This approach helps to distinguish the biological degradation of the compound from other physical processes like sorption or leaching.

Furthermore, deuterated standards are crucial for accurately monitoring human exposure to environmental pollutants. As seen in the study of tunnel construction workers, analyzing urinary metabolites of PAHs using deuterated internal standards provides a reliable measure of occupational exposure. nih.gov This data is vital for understanding the metabolic processes in exposed individuals and for establishing safety guidelines.

Probing Enzyme Catalysis and Substrate-Enzyme Interactions through Deuteration

Replacing hydrogen with deuterium in a substrate molecule can have a measurable impact on the rate of an enzyme-catalyzed reaction if the breaking of a carbon-hydrogen (C-H) bond is the rate-determining step. unam.mxwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. unam.mxgmu.edu A significant KIE (where the C-H reaction is faster than the C-D reaction) provides strong evidence that the C-H bond is broken in the slowest step of the reaction. wikipedia.org

The biodegradation of 1-naphthylamine offers a prime context for the application of this compound in such studies. The initial step is catalyzed by the enzyme NpaA1, which attaches a glutamate (B1630785) molecule to the amine group. elifesciences.orgresearchgate.net Subsequent steps involve oxidation of the aromatic ring. nih.gov To investigate whether the C-H bond cleavage on the naphthalene ring is a rate-limiting step in the oxidation process, one could compare the reaction rates of 1-aminonaphthalene and this compound. The absence of a significant KIE would suggest that C-H bond activation is not the slowest step in the catalytic cycle. gmu.edu

Structural and biochemical studies of the NpaA1 enzyme revealed that it has a large, hydrophobic substrate-binding pocket and that specific amino acid residues, such as V201, are critical for determining its substrate selectivity. elifesciences.orgbiorxiv.org Deuterated substrates like this compound can be used in combination with techniques like NMR or X-ray crystallography to probe the precise interactions between the substrate and the amino acid residues within the enzyme's active site, providing deeper insight into the structural basis of catalysis and specificity. ijarsct.co.inharvard.edu

Spectroscopic Data and Analysis

The spectroscopic analysis of 1-Aminonaphthalene-d9 provides definitive confirmation of its structure and isotopic enrichment.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 9 units higher than that of non-deuterated 1-aminonaphthalene (which has a molecular weight of approximately 143.19 g/mol ). chemsrc.com This clear mass shift is the basis for its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a highly enriched this compound sample would show a significant reduction or complete absence of signals in the aromatic and amine regions. Conversely, the ²H NMR spectrum would display signals corresponding to the deuterium (B1214612) atoms at the various positions on the naphthalene (B1677914) ring and the amino group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic N-D and C-D stretching and bending vibrations at lower frequencies compared to the corresponding N-H and C-H vibrations in the non-deuterated compound. This shift to lower wavenumbers is a direct consequence of the heavier mass of the deuterium atom.

High-resolution electronic spectroscopy has also been used to study the structure and dynamics of 1-aminonaphthalene in both its ground and excited electronic states. ru.nl Such studies on the deuterated analogue could provide further insights into the effects of isotopic substitution on the molecule's electronic properties.

Computational Chemistry and Theoretical Modeling of Deuterated Aminonaphthalenes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules and predicting their reactivity. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to model the electronic structure of deuterated aminonaphthalenes. researchgate.netnih.gov

For the parent compound, 1-aminonaphthalene (AMN), high-level quantum-chemical ab initio CASPT2//CASSCF calculations have been used to investigate its photophysics. nih.gov These calculations predict two ππ* states, (1)L(b) and (1)L(a), as the lowest singlet electronic excitations. nih.gov The (1)L(a) state is identified as the primary component in the photophysics of AMN. nih.gov

When hydrogen is replaced with deuterium (B1214612) to form 1-Aminonaphthalene-d9, subtle but significant changes in molecular properties occur. The C–D bond is slightly shorter and more stable than the C–H bond, with a difference in bond energy of 1.2–1.5 kcal mol−1. nih.govwikipedia.org These alterations, stemming from differences in zero-point vibrational energy, can be precisely modeled using quantum chemical methods. These calculations can predict changes in geometric parameters, vibrational frequencies, and electronic distribution.

The reactivity of a molecule is closely linked to its electronic properties, which can be described by parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov According to Conceptual Density Theory, the energy gap between HOMO and LUMO orbitals influences ionization energies and charge densities, which are crucial for deriving various reactivity parameters. nih.gov For this compound, quantum calculations can predict how deuteration affects these parameters, thereby offering insights into its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation.

Table 1: Calculated Electronic Properties of Aminonaphthalenes

Property Description Predicted Effect of Deuteration in this compound
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to chemical reactivity and electronic transitions. Minor increase due to subtle changes in bond vibrational energies.
Ionization Potential The minimum energy required to remove an electron from the molecule. Slight increase compared to the non-deuterated isotopologue.
Electron Affinity The energy released when an electron is added to the molecule. Minor change, reflecting altered vibrational modes.
Vibrational Frequencies Frequencies of molecular vibrations (e.g., C-H vs. C-D stretching). Lower frequencies for C-D modes compared to C-H modes due to the higher mass of deuterium.

| Bond Lengths | Equilibrium distance between atomic nuclei. | C-D bonds are predicted to be slightly shorter than C-H bonds (by ~0.005 Å). nih.gov |

Molecular Dynamics Simulations of Deuterated Aromatic Amines

Molecular dynamics (MD) simulations provide a computational lens to observe the time-evolved behavior of molecules, capturing their motion and interactions. These simulations have been applied to study systems involving aromatic amines, such as phenylethylamine analogues bound to enzymes. manchester.ac.uk For deuterated compounds like this compound, MD simulations can illuminate how isotopic substitution influences dynamic properties.

A key application is understanding the interaction with solvent molecules. For instance, Born-Oppenheimer Molecular Dynamics simulations of microhydrated naphthalene (B1677914) have revealed the active mobility of water over the aromatic surface, even at low temperatures. nih.gov In the case of this compound, MD simulations can model the structuring of water or other solvents around the molecule and determine how the subtle changes in van der Waals interactions and hydrogen bonding dynamics caused by deuteration affect its solvation shell. The replacement of hydrogen with deuterium can lead to changes in molecular properties that are difficult to predict, including alterations in intramolecular volume. wikipedia.org

Furthermore, MD simulations can explore the conformational landscape of flexible molecules. While the naphthalene core is rigid, the amino group has rotational freedom. Simulations can track the dynamics of this group and its interactions with neighboring deuterium atoms on the ring, providing insight into conformational preferences and the energy barriers between different rotamers. This is particularly relevant in biological contexts, where the dynamic fit of a molecule into an enzyme's active site is crucial. manchester.ac.uk

Table 2: Potential Insights from MD Simulations of this compound

Simulation Aspect Information Gained Relevance for Deuterated Compound
Solvation Dynamics Structure and dynamics of solvent molecules around the solute. Investigating changes in hydration shells and intermolecular interactions due to deuteration.
Conformational Analysis Preferred orientations and rotational barriers of the amino group. Understanding the impact of deuterium on local geometry and flexibility.
Protein-Ligand Interactions Binding modes and residence times within a biological target. Predicting how deuteration might alter binding affinity or dynamics in an enzyme active site.

| Vibrational Analysis | Power spectrum of atomic motions, corresponding to vibrational modes. | Correlating simulated vibrational spectra with experimental IR/Raman data to validate the force field. |

Prediction of Deuterium Isotope Effects on Reaction Kinetics and Mechanisms

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy one (kD). wikipedia.org

A primary KIE is observed when the C-H bond is cleaved in the rate-determining step of a reaction. nih.gov Because the C-D bond is stronger and has a lower zero-point energy, it requires more energy to break, leading to a slower reaction rate and a kH/kD value typically between 1 and 5. nih.gov This effect is the cornerstone of the strategy of using deuteration to slow the metabolism of drugs, thereby improving their pharmacokinetic profiles. nih.govtandfonline.com

For this compound, the magnitude of the KIE would depend on the specific reaction.

Metabolic Oxidation: In cytochrome P450-mediated metabolism, C-H bond cleavage is often a key step. nih.gov Deuteration at a site of metabolic oxidation on the aromatic ring of 1-aminonaphthalene would be expected to slow down its metabolism, leading to a longer half-life. wikipedia.orgtandfonline.com However, for certain reactions like aromatic hydroxylation that proceed via arene oxide formation, the KIE may be small or absent because the C-H bond is not broken in the rate-limiting step. nih.gov

Electrophilic Aromatic Substitution: In some electrophilic aromatic substitution reactions, the rate-determining step is the initial attack of the electrophile to form an intermediate, with the subsequent loss of a proton (or deuteron) being a rapid step. youtube.com In such cases, the KIE would be negligible (kH/kD ≈ 1). However, if the proton loss becomes partially rate-limiting, a primary KIE would be observed. rsc.org

Computational modeling can predict KIEs by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants. These calculations allow for a detailed understanding of how isotopic substitution affects the activation energy of a reaction.

Table 3: Predicted Kinetic Isotope Effects (KIE) for Reactions of this compound

Reaction Type Rate-Determining Step Involving C-H/C-D Cleavage? Expected KIE (kH/kD) Mechanistic Implication
CYP450-mediated hydroxylation Yes (if C-H abstraction is rate-limiting) > 1 (Significant) Slower metabolism of the deuterated compound. nih.govtandfonline.com
Aromatic Nitration No (Formation of sigma complex is typically rate-limiting) ≈ 1 (Negligible) C-D bond cleavage occurs after the rate-determining step. youtube.com
Amine N-dealkylation No (for this specific compound) N/A This reaction is not applicable to a primary amine.

| Hydrogen-Deuterium Exchange | Yes (C-H bond cleavage is central to the mechanism) | > 1 | The rate of exchange is sensitive to isotopic substitution. nih.gov |

Quantitative Characterization of Molecular Similarity Spaces

Quantitative molecular similarity analysis (QMSA) is a cornerstone of chemoinformatics, based on the principle that structurally similar molecules are likely to exhibit similar physical and biological properties. nih.gov This analysis involves representing molecules using numerical descriptors and quantifying their similarity with various coefficients.

The substitution of hydrogen with deuterium is one of the most conservative structural modifications that can be made to a molecule. nih.gov Consequently, this compound and its non-deuterated counterpart, 1-aminonaphthalene, occupy very close positions within a given molecular similarity space. Their similarity is high when evaluated using descriptors based on topology and 2D structure, such as MACCS keys or extended-connectivity fingerprints (ECFPs), which primarily encode atomic connectivity and functional groups. nih.gov

However, more sensitive descriptors that account for 3D structure or subtle physicochemical properties can distinguish between the two isotopologues. For instance, descriptors related to molecular volume or surface area might capture the small decrease in molar volume associated with deuteration. nih.gov Similarly, quantum-chemically derived descriptors reflecting electron density or polarizability could show minor differences.

Characterizing the similarity space allows for the classification of compounds and property prediction. nih.gov By mapping the position of this compound relative to its parent compound, as well as other deuterated and non-deuterated aromatic amines, it is possible to build quantitative structure-activity/property relationship (QSAR/QSPR) models. These models can help predict how the subtle changes due to deuteration translate into macroscopic properties like receptor binding affinity, metabolic stability, or toxicity.

Table 4: Molecular Descriptors for Similarity Analysis of this compound

Descriptor Class Specific Examples Sensitivity to Deuteration
1D Descriptors Molecular Weight, Atom Counts High (captures mass difference).
2D Fingerprints MACCS Keys, ECFP Very Low (topology is identical). nih.gov
Topological Indices Wiener Index, Balaban J Index None (based on the non-hydrogen graph).
Physicochemical LogP, Molar Refractivity, Polar Surface Area Very Low (subtle changes in lipophilicity and volume). nih.gov
3D Descriptors Molecular Shape Indices, Sterimol Parameters Low (reflects minor changes in bond lengths and volume).

| Quantum Chemical | Dipole Moment, HOMO/LUMO energies | Low to Medium (captures subtle electronic perturbations). |


Advanced Materials Research and Catalysis with Aminonaphthalene Derived Ligands

Synthesis and Characterization of Deuterated Naphthalene-Based Ligands

The synthesis of deuterated aromatic compounds, including 1-Aminonaphthalene-d9, often involves multi-step procedures that leverage kinetic isotope effects and specialized deuterating agents. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, general methodologies for deuterating naphthalene (B1677914) and its derivatives provide a foundational understanding.

A common strategy for introducing deuterium (B1214612) into an aromatic ring involves electrophilic aromatic substitution, followed by reduction and functional group manipulation. For instance, the synthesis of a deuterated naphthalene derivative can begin with the nitration of naphthalene. organicchemistrytutor.com The resulting nitronaphthalene can then be reduced to an aminonaphthalene. To introduce deuterium, a halogenation step can be performed, followed by the formation of a Grignard reagent, which is then quenched with a deuterium source like deuterated water (D₂O). organicchemistrytutor.com

Alternatively, direct H-D exchange reactions can be employed, although these may lack regioselectivity. The synthesis of selectively deuterated amines can also be achieved through methods involving ynamides treated with a combination of triflic acid and a deuterium source. nih.gov

Once synthesized, the characterization of deuterated ligands is crucial to confirm the position and extent of deuterium incorporation. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the absence of signals at specific positions, indicating deuterium substitution. ²H (or D) NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the deuterated compound, confirming the number of deuterium atoms incorporated.

Infrared (IR) Spectroscopy: The C-D bond stretching vibrations appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H bonds (around 2800-3000 cm⁻¹), providing clear evidence of deuteration.

The following table summarizes the key characterization techniques and their expected observations for this compound.

Technique Expected Observation for this compound
¹H NMRSignificant reduction or absence of aromatic and amine proton signals.
²H NMRPresence of signals corresponding to deuterium nuclei on the aromatic ring and amine group.
Mass SpectrometryMolecular ion peak corresponding to the mass of C₁₀D₉N.
IR SpectroscopyPresence of C-D and N-D stretching and bending vibrations.

Application of Aminonaphthalene-Derived Ligands in Polymerization Catalysis

Aminonaphthalene-derived ligands have been utilized in the synthesis of polymers. For example, poly(1-aminonaphthalene) has been synthesized through chemical oxidative polymerization. researchgate.net The non-deuterated 1-aminonaphthalene has also been used as a starting material for novel chiral phosphine-phosphoramidite ligands that are highly efficient in rhodium-catalyzed asymmetric hydrogenation, a form of polymerization. sigmaaldrich.com

The introduction of deuterium in ligands, such as in this compound, can serve as a powerful tool for mechanistic studies in polymerization catalysis through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By selectively deuterating positions on the aminonaphthalene ligand that are involved in bond-making or bond-breaking steps in the catalytic cycle, researchers can gain insights into the rate-determining step and the transition state geometry of the polymerization reaction.

The polymerization of non-deuterated 1-aminonaphthalene has been achieved through methods like direct-current discharge, resulting in thin polymer films. researchgate.net The properties of these polymers can be influenced by the polymerization conditions. The incorporation of deuterium into the monomer could potentially influence the polymerization kinetics and the properties of the resulting polymer due to the stronger C-D bond compared to the C-H bond.

Exploration of Naphthalene-Based Chromophores for Optoelectronic Devices

Naphthalene-based compounds are of significant interest in the field of optoelectronics due to their inherent fluorescence and charge-transport properties. A series of push-pull chromophores based on a naphthalene scaffold have been designed and synthesized for potential optoelectronic applications. researchgate.net

The use of deuterated organic materials in optoelectronic devices, such as organic light-emitting diodes (OLEDs), has been shown to significantly enhance their performance and lifetime. google.com The substitution of hydrogen with deuterium can increase the stability of the organic semiconductor materials. This is because the C-D bond has a higher dissociation energy than the C-H bond, making the deuterated compound more resistant to degradation pathways that involve C-H bond cleavage.

Specifically, deuteration of the emissive and/or charge-transporting layers in an OLED can lead to:

Increased Luminescence Efficiency: By reducing non-radiative decay pathways that are often mediated by high-frequency C-H vibrations, deuteration can enhance the quantum yield of luminescence.

Improved Operational Stability: The enhanced stability of the C-D bond can lead to a longer operational lifetime for the device by mitigating degradation processes.

A patent has disclosed the use of deuterated semiconducting organic compounds, including those with conjugated chromophores, for optoelectronic devices. google.com This suggests that a chromophore derived from this compound could be a promising candidate for use in emissive or charge-transporting layers of OLEDs, potentially leading to devices with higher efficiency and greater longevity. The research in this area focuses on designing and synthesizing novel luminescent organic materials containing deuterium for these applications. google.com

The following table outlines the potential advantages of using naphthalene-based chromophores derived from this compound in optoelectronic devices.

Property Advantage of Deuteration Relevance to Optoelectronic Devices
PhotostabilityIncreased resistance to photochemical degradation.Longer device lifetime and color stability.
Luminescence Quantum YieldReduction of non-radiative decay channels.Higher brightness and efficiency in OLEDs.
Thermal StabilityEnhanced stability at higher operating temperatures.Improved reliability and operational range.

Future Directions and Emerging Research Avenues for 1 Aminonaphthalene D9

Development of Advanced Site- and Stereoselective Deuteration Methods

The synthesis of deuterated organic molecules is a cornerstone of research in areas like medicinal chemistry, where they can exhibit enhanced metabolic stability. rsc.org While various methods exist for the deuteration of amines, significant limitations remain regarding substrate scope, regioselectivity, and the level of deuterium (B1214612) incorporation. nih.gov The development of more efficient and broadly applicable methods for the selective incorporation of deuterium atoms is of critical importance. rsc.org

Future research will likely focus on overcoming these challenges for aminonaphthalene scaffolds. The goal is to develop catalytic systems that can precisely install deuterium atoms at specific, targeted positions on the aromatic ring or the amine group (site-selectivity) without affecting other parts of the molecule. Current strategies often rely on metal catalysts or acid/base catalysis, but these can lack generality and selectivity. rsc.org

Emerging avenues include:

Novel Catalysis: Exploring new transition metal catalysts (e.g., ruthenium, rhodium, iridium) or even metal-free systems that can operate under milder conditions with higher functional group tolerance. acs.org

Enzymatic Deuteration: Utilizing enzymes, which offer high specificity, to catalyze hydrogen-deuterium (H/D) exchange directly on the aminonaphthalene molecule. This approach could provide access to specific deuteration patterns that are challenging to achieve through traditional chemical synthesis. wisc.edu

Flow Chemistry: Implementing continuous flow reactors for deuteration reactions, which can offer better control over reaction parameters, improve safety, and potentially increase deuterium incorporation efficiency.

Progress in this area will enable the synthesis of a wider variety of 1-aminonaphthalene isotopologues, each tailored for specific experimental needs, such as probing the mechanism of a particular metabolic step.

Table 1: Comparison of Potential Deuteration Strategies for Aminonaphthalenes

Method Potential Advantages Key Research Challenges
Transition Metal Catalysis Broad applicability, potential for high deuterium incorporation. acs.org Achieving high site-selectivity, catalyst cost and toxicity.
Acid/Base Catalysis Simpler reagents, metal-free conditions. researchgate.net Often requires harsh conditions, may have limited selectivity. researchgate.net
Enzymatic H/D Exchange High site- and stereoselectivity, mild reaction conditions. wisc.edu Limited substrate scope, enzyme availability and stability.

| Photocatalysis | Can enable novel reaction pathways under mild conditions. researchgate.net | Substrate scope and selectivity for aminonaphthalenes are underexplored. |

Integration of Deuterated Aminonaphthalenes into Multimodal Analytical Platforms

In analytical chemistry, stable isotope-labeled compounds like 1-aminonaphthalene-d9 are invaluable as internal standards, particularly in mass spectrometry-based quantification. researchgate.net Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization, which corrects for analytical variability. researchgate.netresearchgate.net

The future lies in integrating these standards into multimodal analytical platforms, where a single sample is analyzed by multiple complementary techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. wikipedia.org In such a setup, this compound would serve as a universal internal standard, allowing for robust cross-platform data correlation and validation.

For instance, in a metabolomics study, LC-MS can provide highly sensitive detection and quantification of 1-aminonaphthalene, while NMR can offer detailed structural information about its metabolites. Using this compound as an internal standard in both analyses ensures that the quantitative data from MS is accurately linked to the structural data from NMR. This is particularly crucial in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), where deuterated standards are essential for assessing variability and ensuring data quality. nih.govacs.org

Table 2: Role of this compound in a Hypothetical Multimodal Platform

Analytical Technique Function Role of this compound
LC-MS/MS Highly sensitive detection and quantification of the analyte and its metabolites. mdpi.com Internal standard for accurate quantification, correcting for matrix effects and instrument variability. researchgate.net
High-Resolution MS Accurate mass measurement for metabolite formula determination. Confirms identity of the internal standard; aids in distinguishing analyte peaks from background.
NMR Spectroscopy Provides detailed structural information and identifies sites of metabolism. Chemical shift reference; can be used to quantify the analyte if concentrations are sufficient. sigmaaldrich.com

| IR Spectroscopy | Detects differences in vibrational modes, confirming deuteration. wikipedia.org | Provides a distinct C-D stretching signal, confirming its presence and isotopic purity. |

Expansion of Isotopic Labeling for Investigating Complex Biological and Environmental Systems

Isotopic labeling is a powerful technique used to trace the path of a molecule through a complex system, such as a metabolic pathway or an environmental compartment. wikipedia.org this compound is an ideal tracer for studying the fate of 1-aminonaphthalene, a key intermediate in the biotransformation of PAHs.

In Biological Systems: By introducing this compound into cell cultures, tissues, or whole organisms, researchers can track its conversion into various downstream metabolites using mass spectrometry. The deuterium atoms act as a "heavy" tag, making it easy to distinguish the administered compound and its metabolic products from the endogenous, non-labeled molecules. This approach can elucidate metabolic pathways, identify novel metabolites, and quantify the rates of metabolic processes. dntb.gov.ua

In Environmental Systems: The environmental fate of aromatic amines is a significant concern. Studies have successfully used deuterated PAHs to validate methods for predicting their bioavailability in contaminated soils. nih.govreading.ac.uk Similarly, spiking environmental samples (e.g., soil, water, sediment) with this compound can help scientists track its movement, persistence, and degradation. It allows for precise measurement of processes like adsorption to soil particles, uptake by microorganisms and plants, and transformation into other chemical species. This provides critical data for environmental risk assessment and the development of bioremediation strategies. nih.govreading.ac.uk

Table 3: Applications of this compound as an Isotopic Tracer

System Research Question Methodological Approach
Biological What are the metabolic pathways of 1-aminonaphthalene in liver cells? Incubate hepatocytes with this compound; analyze cell lysate and media with LC-MS to identify deuterated metabolites.
Biological How quickly is 1-aminonaphthalene absorbed and eliminated in an organism? Administer this compound to a model organism; collect and analyze biological fluids (blood, urine) over time with LC-MS/MS.
Environmental What is the rate of biodegradation of 1-aminonaphthalene in contaminated soil? Introduce this compound to soil microcosms; monitor its concentration and the appearance of deuterated breakdown products over time. nih.gov

| Environmental | How does 1-aminonaphthalene partition between water and sediment? | Add this compound to an aquatic mesocosm; measure its concentration in both the water column and sediment at various time points. |

Synergistic Approaches Combining Computational and Experimental Isotope Effect Studies

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the heavier deuterium atom forms a stronger chemical bond and has a lower vibrational frequency, meaning more energy is required to break a C-D bond compared to a C-H bond. wikipedia.orgprinceton.edu The study of KIEs provides profound insights into reaction mechanisms, particularly the rate-determining step. nih.govresearchgate.net

A powerful emerging research avenue involves the synergy between experimental KIE measurements and computational modeling.

Experimental Studies: Researchers can measure the rates of reactions (e.g., enzyme-catalyzed metabolism) involving both 1-aminonaphthalene and this compound. The ratio of these rates (kH/kD) gives the experimental KIE.

Computational Studies: Using quantum mechanics methods like Density Functional Theory (DFT), scientists can model the reaction pathway, calculate the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, and predict the theoretical KIE.

When the experimental and computational KIEs match, it provides strong evidence for the proposed reaction mechanism. researchgate.net Discrepancies can guide researchers to refine their computational models or reconsider the proposed mechanism. This synergistic approach allows for a much more detailed understanding of the transition state structure and the dynamics of bond-breaking and bond-forming events than either method could achieve alone. For this compound, this could be applied to precisely map its enzymatic oxidation by cytochrome P450 enzymes, a critical step in its metabolism and potential toxicity. nih.gov

| Synergistic | Validated, high-resolution model of the reaction mechanism, including a detailed understanding of the rate-determining step. | Combines the accuracy of experimental data with the detailed insight of theoretical models to build a robust and comprehensive understanding of the chemical transformation. |

Q & A

Q. Key Considerations :

  • Reagent selection : Use of anhydrous deuterated solvents (e.g., DMSO-d₆) minimizes proton back-exchange.
  • Reaction monitoring : LC-MS or GC-MS tracks deuteration efficiency in real time.
  • Purification : Column chromatography with deuterium-compatible stationary phases ensures minimal isotopic contamination .

How is this compound characterized using spectroscopic and chromatographic methods?

Basic Research Question
Characterization involves:

  • ¹³C NMR and ²H NMR : Confirms deuterium substitution patterns and quantifies isotopic enrichment. Peaks for deuterated carbons exhibit reduced splitting due to the absence of ¹H-¹³C coupling .
  • High-resolution MS : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (C₁₀D₉NH₂) and isotopic distribution .
  • HPLC-DAD/FLD : Retention time and fluorescence properties are compared to non-deuterated analogs to confirm structural integrity .

Advanced Tip : X-ray crystallography (as in ) can resolve ambiguities in substitution sites, though crystallization may require co-crystallization with host molecules due to low symmetry .

How do deuterium isotope effects influence the reactivity of this compound in comparative kinetic studies?

Advanced Research Question
Deuterium isotope effects (KIEs) alter reaction rates due to differences in bond dissociation energies (C-D vs. C-H). For example:

  • Electrophilic substitution : Deuteration at the 1-position reduces reactivity in nitration or halogenation due to slower C-D bond cleavage, yielding rate constants 2–5× lower than non-deuterated analogs .
  • Photodegradation : UV stability increases in deuterated compounds, as C-D bonds resist radical-mediated cleavage, extending half-life in environmental studies .

Q. Methodological Approach :

  • Perform parallel reactions with 1-Aminonaphthalene and this compound under identical conditions.
  • Use Arrhenius plots to quantify activation energy differences and validate KIE models .

What strategies resolve data contradictions when using this compound as an internal standard in environmental analysis?

Advanced Research Question
Contradictions may arise from:

  • Matrix effects : Co-eluting contaminants in environmental samples (e.g., soil, water) skew MS quantification.
  • Deuterium loss : Proton exchange in aqueous media reduces isotopic purity, leading to inaccurate calibration .

Q. Resolution Strategies :

Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., spiked soil extracts) to correct for ion suppression/enhancement .

Stability testing : Pre-incubate this compound in simulated matrices (pH 2–9) to identify conditions causing deuterium loss. Adjust buffering agents (e.g., ammonium acetate) to minimize exchange .

Cross-validation : Compare results with alternative internal standards (e.g., 2-Aminonaphthalene-d7) to isolate method-specific errors .

How can computational modeling optimize the use of this compound in fluorescence-based assays?

Advanced Research Question
Fluorescence quenching or enhancement in deuterated compounds can be predicted using density functional theory (DFT). Key steps:

  • Molecular docking : Simulate interactions between this compound and target biomolecules (e.g., enzymes) to predict binding-induced fluorescence changes .
  • Solvatochromic modeling : Correlate solvent polarity with emission spectra shifts using the Lippert-Mataga equation, adjusting solvent systems (e.g., DMSO-d₆/water mixtures) for optimal signal .

Validation : Compare computational predictions with experimental fluorescence lifetime measurements (time-resolved spectroscopy) .

What are the best practices for handling discrepancies in metabolic pathway studies involving this compound?

Advanced Research Question
In vitro metabolic studies may show conflicting results due to:

  • Enzyme specificity : Cytochrome P450 isoforms (e.g., CYP1A1 vs. CYP2E1) metabolize deuterated and non-deuterated compounds at differing rates .
  • Deuterium retention : Variable retention in metabolites complicates MS fragmentation patterns .

Q. Resolution Workflow :

Isotope tracing : Use ¹³C/¹⁵N-labeled analogs to distinguish between deuterium retention and background noise.

Enzyme inhibition assays : Employ isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) to isolate metabolic pathways .

High-resolution MS/MS : Fragment ions with deuterium loss (e.g., [M+D₃]⁺ → [M+D₂]⁺) are mapped to identify metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.